(R)-[1,3'-Bipyrrolidine]-2,2'-dione

Histamine H3 Receptor Enantioselective Binding CNS Drug Discovery

(R)-[1,3'-Bipyrrolidine]-2,2'-dione is a chiral, non-racemic bicyclic imide featuring a 1,3'-linked bipyrrolidine core with carbonyl groups at the 2 and 2' positions. This scaffold places it within the broader class of pyrrolidine-2,5-diones and related imides, which have been investigated as enzyme inhibitors (e.g., aldose reductase) and as chiral ligands in asymmetric synthesis.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B12894914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[1,3'-Bipyrrolidine]-2,2'-dione
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2CCNC2=O
InChIInChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m1/s1
InChIKeyGYOYRRFSEXNPCH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (R)-[1,3'-Bipyrrolidine]-2,2'-dione: Chiral Bicyclic Imide for Specialized Research


(R)-[1,3'-Bipyrrolidine]-2,2'-dione is a chiral, non-racemic bicyclic imide featuring a 1,3'-linked bipyrrolidine core with carbonyl groups at the 2 and 2' positions [1]. This scaffold places it within the broader class of pyrrolidine-2,5-diones and related imides, which have been investigated as enzyme inhibitors (e.g., aldose reductase) and as chiral ligands in asymmetric synthesis [2]. The (R)-enantiomer is sought for studies requiring defined stereochemistry, as the spatial orientation of the pyrrolidine rings directly impacts molecular recognition and catalytic activity.

Why Generic or Racemic Bipyrrolidine Diones Cannot Replace (R)-[1,3'-Bipyrrolidine]-2,2'-dione in Critical Workflows


Simple substitution with a racemic mixture, the opposite enantiomer, or a regioisomeric dione is invalid for applications dependent on stereochemistry. The (R) and (S) enantiomers of bipyrrolidine diones can exhibit divergent biological activities, as pharmacological targets and chiral catalysts discriminate between antipodes [1]. Furthermore, the 2,2'-dione connectivity is distinct from the 2',5'-dione regioisomer (CAS 7685-87-2), which presents a different hydrogen-bonding pattern and molecular shape, making them non-interchangeable in structure-activity relationship (SAR) studies or asymmetric synthesis protocols .

Quantitative Evidence Guide: Verifiable Differentiation of (R)-[1,3'-Bipyrrolidine]-2,2'-dione for Procurement Decisions


Enantiomeric Configuration Confers Distinct Biological Target Engagement in Histamine H3 Receptor Antagonists

While direct data for the dione is absent, class-level evidence from closely related 1,3'-bipyrrolidine benzamides demonstrates that the (R)-enantiomer is a critical determinant of high-affinity binding. In a series of H3 receptor antagonists, the (R)-1,3'-bipyrrolidine scaffold was integral to achieving nanomolar potency [1]. This suggests that for any receptor-targeted application, the (R)-2,2'-dione cannot be approximated by its (S)-antipode or racemic mixture, as one would predict a significant drop in binding affinity and functional selectivity.

Histamine H3 Receptor Enantioselective Binding CNS Drug Discovery

Regioisomeric Dione Connectivity Defines a Distinct Hydrogen-Bonding Pharmacophore

The 2,2'-dione substitution pattern is fundamentally different from the commercially common 2',5'-dione regioisomer (CAS 7685-87-2, MF: C8H12N2O2) . The 2,2'-dione places both carbonyls alpha to the nitrogen atoms, creating a unique donor-acceptor system. In the 2',5'-dione, one carbonyl is in the gamma position, altering the molecular dipole, hydrogen-bonding potential, and ring conformation. Computational predictions and general SAR principles dictate these regioisomers will not be interchangeable in biological assays or as ligands for metal-mediated catalysis [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Chiral Purity is the Principal Specification for Asymmetric Catalysis Applications

The primary differentiator for procurement is the guaranteed enantiomeric excess (e.e.). Commercial suppliers of analogous compounds, such as (S)-1,3'-bipyrrolidine (CAS 859282-12-5), offer the chiral diamine with a typical purity of 95% . For the (R)-bipyrrolidine-2,2'-dione, the (R)-enantiomer is specifically documented to act as a ligand in asymmetric synthesis and catalysis . A non-racemic product with a defined optical rotation becomes a critical reagent for predicting and controlling the stereochemical outcome of newly developed catalytic reactions. A racemic or scalemic sample would produce an undefined mixture of products, rendering the catalytic screen meaningless.

Asymmetric Synthesis Chiral Ligand Enantioselective Catalysis

Optimal Application Scenarios for (R)-[1,3'-Bipyrrolidine]-2,2'-dione Based on Structural Differentiation Evidence


Asymmetric Organocatalysis and Chiral Ligand Development

Its primary value lies in exploratory asymmetric synthesis. The (R)-2,2'-dione can serve as a novel chiral imide ligand for metal-mediated transformations or as a hydrogen-bonding organocatalyst, where the specific (R)-configuration dictates the absolute configuration of the reaction product . This is supported by vendor descriptions of the scaffold's utility in enantioselective catalysis.

Histamine H3 Receptor Antagonist Pharmacophore Expansion

For medicinal chemistry programs targeting the histamine H3 receptor, the compound is a logical next step from the published 1,3'-bipyrrolidine benzamide series. Its chiral 2,2'-dione core provides a new hydrogen-bonding motif to probe for interactions beyond those of the amide series, potentially improving selectivity or metabolic stability [1].

Specificity Control in Biological Assays Requiring a Non-Racemic Imide

In any biochemical or cell-based assay where imide-containing inhibitors (e.g., against aldose reductase or CYP enzymes) are being screened, the use of the single (R)-enantiomer is a stringent control. It allows researchers to separate stereospecific effects from non-specific imide reactivity, preventing false positives that a racemic mixture might generate [2].

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